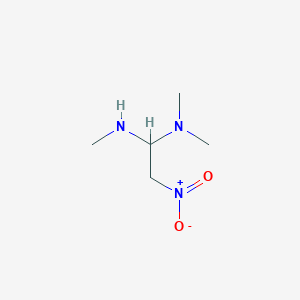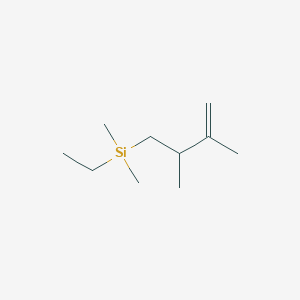
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is an organosilicon compound with a unique structure that combines a silicon atom with an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane typically involves the reaction of 2,3-dimethylbut-3-en-1-ol with ethyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2,3-Dimethylbut-3-en-1-ol+EthyldimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while reduction with LiAlH4 can produce simpler silane derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Silanols: Oxidation of the silicon atom leads to the formation of silanols, which can further react to form siloxanes.
Substitution Reactions: The silicon atom can undergo substitution reactions, leading to the formation of new organosilicon compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-3,3-dimethylbut-1-ene: This compound has a similar structure but lacks the silicon atom.
3,3-Dimethyl-1-butene: Another similar compound that does not contain silicon.
2,3-Dimethyl-1-butene: Similar in structure but differs in the position of the double bond.
Uniqueness
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical properties. The silicon atom allows for the formation of stable bonds with various elements, making the compound versatile in chemical synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
64406-99-1 |
|---|---|
Molekularformel |
C10H22Si |
Molekulargewicht |
170.37 g/mol |
IUPAC-Name |
2,3-dimethylbut-3-enyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C10H22Si/c1-7-11(5,6)8-10(4)9(2)3/h10H,2,7-8H2,1,3-6H3 |
InChI-Schlüssel |
OYRZPTPLRVRGQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)CC(C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)
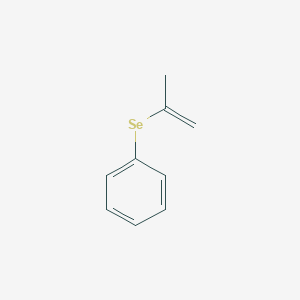
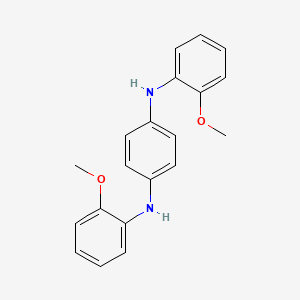
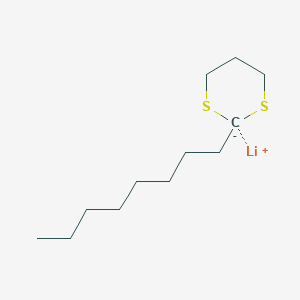

![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)

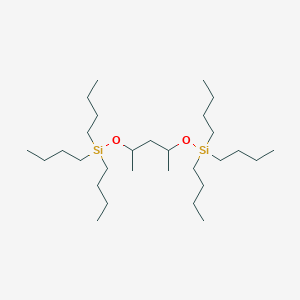
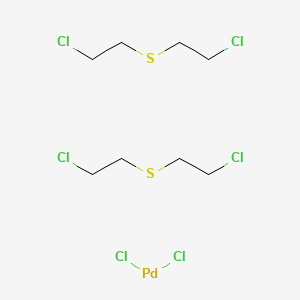
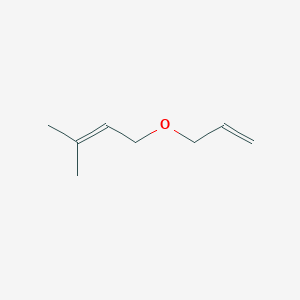
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

